molecular formula C17H20N2O3 B8009679 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B8009679
M. Wt: 300.35 g/mol
InChI Key: VNQSIUCVQIRBMX-UHFFFAOYSA-N
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Description

    Reagents: Cyclohexylmethylamine, quinoline derivative

    Conditions: Room temperature, presence of a base (e.g., triethylamine)

    Product: 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclohexylmethylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Quinoline Core

      Reagents: Aniline, glycerol, sulfuric acid

      Conditions: Reflux at high temperature

      Product: Quinoline

Chemical Reactions Analysis

Types of Reactions

4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives.

Scientific Research Applications

4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    2-Oxo-1,2-dihydroquinoline: A simpler derivative with potential biological activities.

    Cyclohexylmethylamine: A component of the compound, used in various chemical syntheses.

Uniqueness

4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to the combination of its quinoline core and the cyclohexylmethylamino group. This structure imparts specific chemical and biological properties that distinguish it from other quinoline derivatives.

Properties

IUPAC Name

4-(cyclohexylmethylamino)-2-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c20-16-14(17(21)22)15(12-8-4-5-9-13(12)19-16)18-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,21,22)(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQSIUCVQIRBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=C(C(=O)NC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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